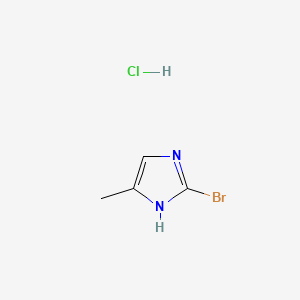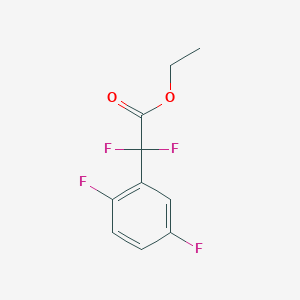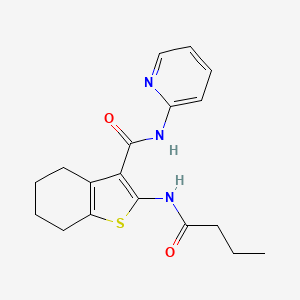
6-(3-methyl-2,3-dihydro-1H-indol-1-yl)-5-nitropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-methyl-2,3-dihydroindol-1-yl)-5-nitropyrimidin-4-amine is a complex organic compound that features both indole and pyrimidine moieties. The indole structure is known for its presence in many biologically active compounds, while the pyrimidine ring is a fundamental component of nucleic acids. This compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methyl-2,3-dihydroindol-1-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the reduction of polyfunctional 2-oxindoles to obtain the 2,3-dihydroindole derivative . The nitration of pyrimidine derivatives can be achieved using nitric acid under controlled conditions to introduce the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of boron hydrides for the reduction steps and controlled nitration processes are essential for achieving high yields and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
6-(3-methyl-2,3-dihydroindol-1-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the pyrimidine ring.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino-substituted pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3-methyl-2,3-dihydroindol-1-yl)-5-nitropyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-(3-methyl-2,3-dihydroindol-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroindole derivatives: Known for their neuroprotective and antioxidant properties.
Thiazoles: Exhibit diverse biological activities, including antimicrobial and anticancer properties.
Benzimidazoles: Known for their antiviral and anticancer activities.
Uniqueness
6-(3-methyl-2,3-dihydroindol-1-yl)-5-nitropyrimidin-4-amine is unique due to its combined indole and pyrimidine structures, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and potential therapeutic development.
Properties
Molecular Formula |
C13H13N5O2 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
6-(3-methyl-2,3-dihydroindol-1-yl)-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C13H13N5O2/c1-8-6-17(10-5-3-2-4-9(8)10)13-11(18(19)20)12(14)15-7-16-13/h2-5,7-8H,6H2,1H3,(H2,14,15,16) |
InChI Key |
IBICZZSREJZWHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=CC=CC=C12)C3=NC=NC(=C3[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B12457033.png)
![(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[(2S,3R)-3-hydroxy-2-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]butanoyl]-3-methylpentanamide](/img/structure/B12457035.png)
![(S)-13-Methyl-1,6,7,8,11,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12457043.png)
![N-(4-bromophenyl)-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12457069.png)
![(2E)-3-{2-[(Cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B12457078.png)

![N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12457087.png)

![4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B12457091.png)
![10-[3-(hydroxymethyl)-4-[1-methyl-5-[[5-[2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-6-oxopyridin-3-yl]pyridin-2-yl]-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one](/img/structure/B12457094.png)
![1-[(3,4-dimethoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B12457096.png)
![2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B12457115.png)
![2-hydroxy-4-[6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid](/img/structure/B12457120.png)
